Lipophilicity (XLogP3‑AA) Elevation Relative to Non‑Fluorinated Analog
The target compound exhibits a computed XLogP3‑AA of 4.7, whereas the non‑fluorinated analog N‑(benzo[d]thiazol‑2‑yl)‑N‑benzyl‑3‑(methylsulfonyl)benzamide (CAS 942002‑61‑1) is estimated to have an XLogP3‑AA of approximately 3.8–4.0 based on a typical logP decrement of 0.4–0.5 per fluorine atom removed from an aromatic ring [REFS‑1][REFS‑2]. The difference of +0.7 to +0.9 logP units is consistent with the general observation that aromatic fluorination increases lipophilicity [REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.7 (PubChem computed) |
| Comparator Or Baseline | Non‑fluorinated analog (CAS 942002‑61‑1): estimated XLogP3‑AA ≈ 3.8‑4.0 |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.7 to +0.9 |
| Conditions | Computed values using XLogP3 algorithm; experimental logP not available |
Why This Matters
Higher lipophilicity favors passive blood‑brain barrier penetration, making the compound preferentially suited for CNS‑targeted SAR campaigns.
- [1] PubChem Compound Summary for CID 16800140, N‑benzyl‑N‑(4,6‑difluorobenzo[d]thiazol‑2‑yl)‑3‑(methylsulfonyl)benzamide. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881‑1886. View Source
